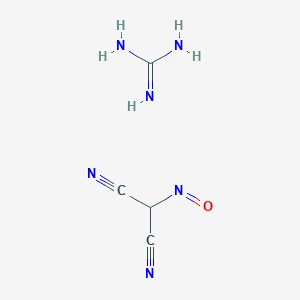![molecular formula C7H12S4 B089853 1,5,7,11-Tetrathiaspiro[5.5]undecane CAS No. 180-97-2](/img/structure/B89853.png)
1,5,7,11-Tetrathiaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7,11-Tetrathiaspiro[5.5]undecane, also known as TTSU, is a sulfur-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields.
科学的研究の応用
1,5,7,11-Tetrathiaspiro[5.5]undecane has been studied extensively for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been used as a building block for the synthesis of novel molecular materials with unique electronic and optical properties. In catalysis, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to be an effective catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of cyclic sulfones. In biomedical research, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.
作用機序
The mechanism of action of 1,5,7,11-Tetrathiaspiro[5.5]undecane is not fully understood, but it is believed to involve the formation of reactive sulfur species that can interact with various cellular targets. 1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs.
生化学的および生理学的効果
1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular membranes, and the induction of oxidative stress. These effects are thought to be responsible for 1,5,7,11-Tetrathiaspiro[5.5]undecane's various applications in materials science, catalysis, and biomedical research.
実験室実験の利点と制限
One of the main advantages of 1,5,7,11-Tetrathiaspiro[5.5]undecane is its ease of synthesis and stability, which make it an ideal candidate for laboratory experiments. However, 1,5,7,11-Tetrathiaspiro[5.5]undecane is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.
将来の方向性
There are many potential future directions for research on 1,5,7,11-Tetrathiaspiro[5.5]undecane, including its use as a building block for the synthesis of new materials with unique properties, its application as a catalyst for various organic reactions, and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1,5,7,11-Tetrathiaspiro[5.5]undecane and its potential applications in various fields.
合成法
The synthesis of 1,5,7,11-Tetrathiaspiro[5.5]undecane involves the reaction of 1,3-dithiol-2-one with 1,4-dibromobutane under basic conditions. This reaction yields 1,5,7,11-Tetrathiaspiro[5.5]undecane as a yellow crystalline solid with a high degree of purity and stability. The synthesis of 1,5,7,11-Tetrathiaspiro[5.5]undecane is relatively straightforward and can be performed using standard laboratory equipment, making it a popular choice for researchers interested in studying its properties.
特性
CAS番号 |
180-97-2 |
|---|---|
製品名 |
1,5,7,11-Tetrathiaspiro[5.5]undecane |
分子式 |
C7H12S4 |
分子量 |
224.4 g/mol |
IUPAC名 |
1,5,7,11-tetrathiaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12S4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2 |
InChIキー |
LZGXFMIPVMFXAQ-UHFFFAOYSA-N |
SMILES |
C1CSC2(SC1)SCCCS2 |
正規SMILES |
C1CSC2(SC1)SCCCS2 |
その他のCAS番号 |
180-97-2 |
同義語 |
1,5,7,11-Tetrathiaspiro[5.5]undecane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



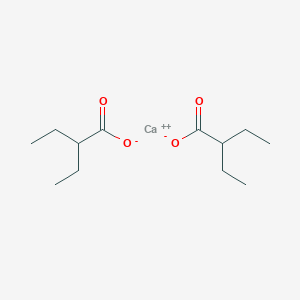
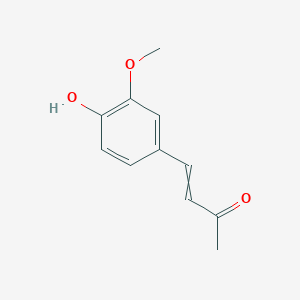
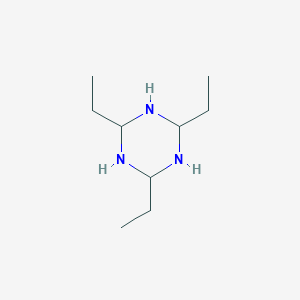
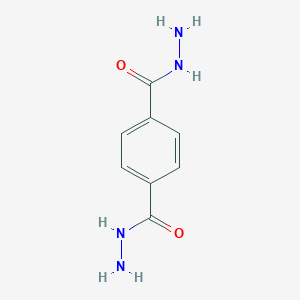
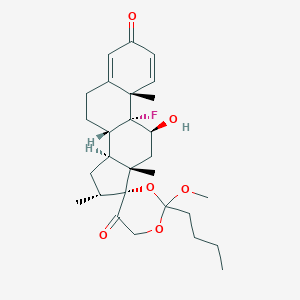
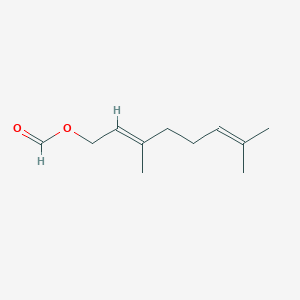
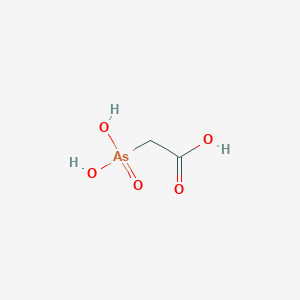
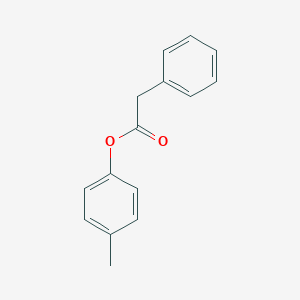
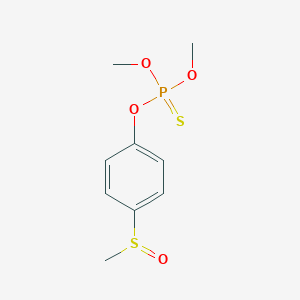
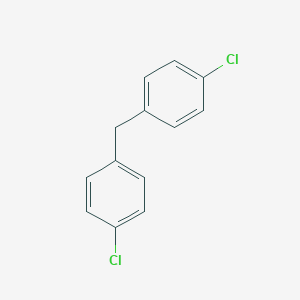
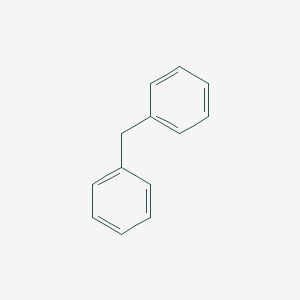
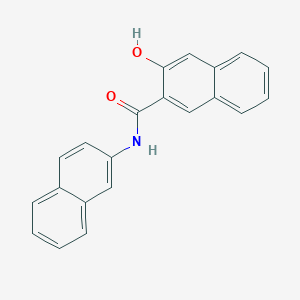
![Spiro[3.4]octane](/img/structure/B89794.png)
